molecular formula C11H9BrN4O2 B13448543 1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13448543
M. Wt: 309.12 g/mol
InChI Key: BXAZTYJZSJSDEH-UHFFFAOYSA-N
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Description

1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with dihydropyrimidine-2,4(1H,3H)-dione under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines, which undergo a tandem cyclization/bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazopyridine derivatives .

Scientific Research Applications

1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a pharmacophore in drug discovery.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromoimidazo[1,2-a]pyridin-3-amine hydrochloride
  • 3-bromoimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the imidazopyridine and dihydropyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H9BrN4O2

Molecular Weight

309.12 g/mol

IUPAC Name

1-(7-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H9BrN4O2/c12-7-1-3-15-8(5-7)13-6-10(15)16-4-2-9(17)14-11(16)18/h1,3,5-6H,2,4H2,(H,14,17,18)

InChI Key

BXAZTYJZSJSDEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC(=C3)Br

Origin of Product

United States

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